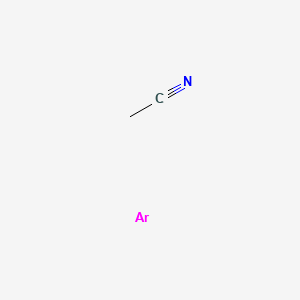
Acetonitrile--argon (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile–argon (1/1): is a compound consisting of acetonitrile and argon in a 1:1 ratioIt is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the production of pharmaceuticals and agricultural chemicals . Argon is a noble gas with the chemical symbol Ar, known for its inertness and lack of reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetonitrile is typically produced as a byproduct of the manufacture of acrylonitrile. The production process involves the ammoxidation of propylene in the presence of ammonia and a catalyst, resulting in the formation of acrylonitrile and acetonitrile .
Industrial Production Methods: In industrial settings, acetonitrile is separated from acrylonitrile through distillation. The acetonitrile is then purified to remove impurities and achieve the desired level of purity for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to form acetamide or acetic acid under specific conditions.
Reduction: Reduction of acetonitrile can yield ethylamine.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming compounds such as acetamidine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products:
Oxidation: Acetamide, acetic acid.
Reduction: Ethylamine.
Substitution: Acetamidine.
Aplicaciones Científicas De Investigación
Chemistry: Acetonitrile is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds and its relatively low reactivity . It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, acetonitrile is used in high-performance liquid chromatography (HPLC) as a solvent for the separation and analysis of biomolecules . It is also used in the synthesis of certain drugs and as a reagent in biochemical assays .
Industry: Acetonitrile is used in the production of batteries, particularly lithium-ion batteries, where it serves as a solvent for the electrolyte . It is also used in the manufacture of photographic film and in the extraction of fatty acids from animal and vegetable oils .
Mecanismo De Acción
Acetonitrile exerts its effects primarily through its role as a solvent and reagent in various chemical reactions. Its high polarity and ability to dissolve a wide range of compounds make it an effective medium for chemical reactions . The molecular targets and pathways involved depend on the specific reaction or application in which acetonitrile is used .
Comparación Con Compuestos Similares
Methanol (CH₃OH): Like acetonitrile, methanol is a polar solvent used in organic synthesis.
Ethanol (C₂H₅OH): Ethanol is another polar solvent used in organic synthesis.
Dimethyl sulfoxide (DMSO, (CH₃)₂SO): DMSO is a polar aprotic solvent like acetonitrile, but it has a higher boiling point and is less volatile.
Uniqueness: Acetonitrile’s unique combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds makes it particularly valuable in applications such as HPLC and electrochemical synthesis . Its relatively low boiling point also makes it easy to remove from reaction mixtures by distillation .
Propiedades
Número CAS |
190248-21-6 |
|---|---|
Fórmula molecular |
C2H3ArN |
Peso molecular |
80.9 g/mol |
Nombre IUPAC |
acetonitrile;argon |
InChI |
InChI=1S/C2H3N.Ar/c1-2-3;/h1H3; |
Clave InChI |
DHLXEIZKSZEYCK-UHFFFAOYSA-N |
SMILES canónico |
CC#N.[Ar] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)





